
Dihydroartemisinin
Descripción general
Descripción
Artemisia annua. Artenimol se utiliza principalmente como agente antimalárico y es el metabolito activo de varios fármacos basados en artemisinina, incluyendo artemeter y artesunato . Ha sido ampliamente reconocido por su eficacia en el tratamiento de infecciones no complicadas por Plasmodium falciparum .
Métodos De Preparación
Artenimol se sintetiza mediante la reducción de la artemisinina. El proceso implica el uso de borohidruro de sodio (NaBH4) como agente reductor en una solución de etanol. La reacción se lleva a cabo típicamente a temperatura ambiente, lo que resulta en la formación de dihidroartemisinina . Los métodos de producción industrial a menudo implican rutas semisintéticas, donde la artemisinina se extrae primero de Artemisia annua y luego se modifica químicamente para producir artenimol .
Análisis De Reacciones Químicas
Artenimol sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Artenimol puede oxidarse para formar derivados de artemisinina.
Reducción: La reducción de artemisinina a artenimol es una reacción común.
Sustitución: Artenimol puede sufrir reacciones de sustitución para formar varios derivados.
Los reactivos comunes utilizados en estas reacciones incluyen borohidruro de sodio para la reducción y peróxido de hidrógeno para la oxidación . Los principales productos formados a partir de estas reacciones son típicamente otros derivados de artemisinina, que conservan las propiedades antimaláricas del compuesto original .
Aplicaciones Científicas De Investigación
Antimalarial Applications
Dihydroartemisinin is primarily recognized for its potent antimalarial activity. It is a key component of artemisinin-based combination therapies (ACTs), which are the frontline treatments for malaria.
Case Studies
- A study demonstrated that this compound combined with piperaquine showed high efficacy against multidrug-resistant malaria strains, with a significant reduction in parasitemia observed in treated patients compared to controls .
- Another investigation highlighted the potential of this compound in combination with atovaquone to enhance treatment outcomes for artemisinin-resistant malaria parasites .
Study | Combination | Efficacy | Notes |
---|---|---|---|
Mok et al., 2021 | This compound + Atovaquone | Enhanced efficacy against resistant strains | Synergistic effects observed |
Isnawati et al., 2023 | This compound + Piperaquine | High bioequivalence in treatment | Pilot study on bioavailability |
Cancer Treatment
Emerging research indicates that this compound possesses anticancer properties, making it a candidate for cancer therapy.
Case Studies
- A study involving liposomal formulations of this compound combined with epirubicin showed enhanced cytotoxic effects against breast cancer cells while reducing cardiotoxicity associated with epirubicin .
- Another investigation confirmed that this compound could sensitize cancer cells to chemotherapeutic agents, improving overall treatment efficacy .
Study | Combination | Cancer Type | Outcome |
---|---|---|---|
MDPI Study, 2018 | This compound + Epirubicin | Breast Cancer | Enhanced efficacy with reduced side effects |
MDPI Review, 2020 | This compound alone | Various cancers | Induction of apoptosis and autophagy |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound, particularly in neurodegenerative diseases such as Alzheimer's disease.
Case Studies
- Research indicated that this compound treatment improved cognitive function and memory deficits in animal models of Alzheimer's disease by restoring autophagic flux .
- Another study found that this compound could mitigate oxidative stress and apoptosis in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Study | Disease Model | Outcome | Mechanism |
---|---|---|---|
PubMed Study, 2020 | Alzheimer's Disease Model | Improved cognitive function | Increased amyloid clearance |
PMC Study, 2019 | Neuronal Cell Culture | Reduced oxidative stress | Modulation of apoptotic pathways |
Mecanismo De Acción
El mecanismo de acción de artenimol implica la escisión de los puentes de endoperóxido por el hierro, produciendo radicales libres que dañan las macromoléculas biológicas, causando estrés oxidativo en las células del parásito de la malaria . Este estrés oxidativo lleva a la muerte del parásito. Artenimol se dirige a los grupos hemo dentro del parásito, que son ricos en hierro, facilitando la escisión del puente de endoperóxido .
Comparación Con Compuestos Similares
Artenimol se compara con otros derivados de artemisinina como:
- Artemeter
- Artesunato
- Artemisinina
Artenimol es único debido a su alta biodisponibilidad y acción rápida contra los parásitos de la malaria . Si bien el artemeter y el artesunato también son agentes antimaláricos efectivos, artenimol a menudo se prefiere por su capacidad para reducir rápidamente la carga parasitaria .
Actividad Biológica
Dihydroartemisinin (DHA) is an active metabolite derived from artemisinin, a compound extracted from the sweet wormwood plant (Artemisia annua). Originally developed as an antimalarial drug, DHA has gained attention for its potential anticancer properties and its role in modulating immune responses. This article provides a comprehensive examination of the biological activity of DHA, focusing on its mechanisms of action, efficacy in various conditions, and relevant case studies.
DHA exhibits a multifaceted mechanism of action, which includes:
- Induction of Apoptosis : DHA triggers programmed cell death in various cancer cell lines by activating caspases and increasing nucleosomal DNA fragmentation. In canine osteosarcoma cell lines, DHA demonstrated IC50 values ranging from 8.7 to 43.6 µM, indicating effective cytotoxicity .
- Reactive Oxygen Species (ROS) Generation : DHA promotes oxidative stress by inducing excessive ROS production, which is critical for its anticancer effects. This oxidative stress leads to cellular damage and apoptosis in tumor cells .
- Cell Cycle Arrest : DHA causes G0/G1 phase arrest in the cell cycle, thereby inhibiting cell proliferation. This effect has been observed in multiple cancer types, including rhabdomyosarcoma and pancreatic cancer .
- Inhibition of mTOR Pathway : Research indicates that DHA inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and survival. This inhibition occurs at concentrations that are pharmacologically achievable .
Case Studies
- Canine Osteosarcoma : A study evaluated the effects of DHA on four canine osteosarcoma cell lines. The treatment resulted in significant reductions in cell viability and induced apoptosis, highlighting its potential as a therapeutic agent for this aggressive cancer type .
- Rhabdomyosarcoma : DHA was shown to inhibit the proliferation of rhabdomyosarcoma cells while inducing apoptosis through mTORC1 inhibition. This suggests that DHA could serve as a novel anticancer agent for pediatric tumors .
- Pancreatic Cancer : DHA has been reported to exert beneficial effects against pancreatic cancer cells through multiple mechanisms, including apoptosis induction and ROS generation .
Summary of Findings
Study Focus | Cell Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Canine Osteosarcoma | D17, OSCA2, OSCA16, OSCA50 | 8.7 - 43.6 | Apoptosis induction, ROS generation |
Rhabdomyosarcoma | Rh30 and RD | <3 | mTORC1 inhibition |
Pancreatic Cancer | Pancreatic cells | Not specified | Apoptosis induction, multi-mechanism action |
Safety Profile and Side Effects
While DHA is generally considered safe for use in malaria treatment, some studies have raised concerns about potential adverse effects when used in combination therapies. A notable case reported sudden unexplained death following this compound-piperaquine administration; however, these events appear to be rare . The median pooled risk estimate for such occurrences was found to be 1 in 757,950 .
Q & A
Basic Research Questions
Q. What experimental approaches are used to optimize Dihydroartemisinin (DHA) synthesis, and how do variables like reaction time or solvent volume affect yield?
- Methodology : Orthogonal experimental design (e.g., L9 orthogonal array) systematically evaluates factors such as artemisinin input (1.5 g), reductant quantity (1.0 g), reaction time (1.5 h), and solvent volume (100 mL methanol). This identifies optimal conditions for maximizing yield (74.25%) and purity (99.13%) while minimizing resource waste .
- Key Parameters : Prioritize variables via ANOVA analysis and validate reproducibility through triplicate trials under controlled temperature (e.g., -20°C for stability).
Q. What standardized assays are recommended for evaluating DHA’s antimalarial activity in preclinical studies?
- Methodology :
- In vitro : Isotopic hypoxanthine incorporation assays using Plasmodium falciparum cultures (e.g., 3D7 strain) to measure IC50 values. Include controls for artemisinin-resistant lines (e.g., K13 mutant strains) .
- In vivo : Parasite clearance time (PCT) calculations in murine models, with blood smears monitored every 6–12 hours post-treatment. Compare PCTs across regions (e.g., 84 hours in Cambodia vs. 48 hours in Thailand) to assess resistance trends .
Q. How should researchers validate the purity and identity of synthesized DHA?
- Methodology :
- Chromatography : HPLC with UV detection (λ = 210 nm) and C18 columns, using artemisinin as a reference standard.
- Spectroscopy : Compare NMR (¹H and ¹³C) and MS data with literature values for carbonyl (C=O) and peroxide (O-O) functional groups .
Advanced Research Questions
Q. How can researchers investigate molecular mechanisms underlying DHA’s interaction with malaria parasite targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model DHA binding to P. falciparum proteins (e.g., PfATP6 or PfMDR1). Analyze interactions like H-bonds with CYS145 and hydrophobic contacts with HIS41 .
- Mutagenesis : Generate PfK13 knockout strains via CRISPR-Cas9 to assess mutations linked to delayed PCTs .
Q. What strategies resolve contradictions between in vitro susceptibility and in vivo efficacy of DHA in artemisinin-resistant regions?
- Methodology :
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Compare plasma DHA levels (AUC0–24h) with parasite reduction ratios (PRR) across populations. Note discrepancies where in vitro IC50 remains unchanged despite prolonged PCTs .
- Genomic Analysis : Sequence resistant isolates for PfK13, PfMDR1, and PfSERCA mutations. Use GWAS to identify novel resistance markers absent in vitro .
Q. How should combination therapies involving DHA be designed to mitigate resistance and enhance efficacy?
- Methodology :
- Synergy Testing : Calculate fractional inhibitory concentration indices (FICI) for DHA paired with quinine or piperaquine. Prioritize combinations with FICI ≤0.5 .
- Clinical Trial Design : Use adaptive randomization in Phase II/III trials to compare ACT regimens (e.g., DHA + mefloquine vs. DHA + pyronaridine). Monitor recrudescence rates via PCR-corrected analysis .
Q. What computational frameworks predict DHA’s off-target effects in non-malarial applications (e.g., antiviral or anticancer studies)?
- Methodology :
- Network Pharmacology : Map DHA’s interaction with human proteome databases (e.g., STRING) to identify pathways like NF-κB or autophagy. Validate via transcriptomics (RNA-seq) in cell lines .
- Toxicity Screening : Use zebrafish embryos (Danio rerio) to assess developmental toxicity at varying doses (e.g., LC50 calculations) .
Q. Methodological Best Practices
Q. How to ensure reproducibility in DHA studies, particularly in pharmacokinetic assays?
- Guidelines :
- Sample Preparation : Standardize plasma extraction protocols (e.g., protein precipitation with acetonitrile) and storage (-80°C).
- Analytical Validation : Follow FDA bioanalytical guidelines for LC-MS/MS calibration curves (r² ≥0.99) and inter-day precision (CV <15%) .
Q. What statistical methods are appropriate for analyzing conflicting data on DHA’s efficacy across demographic groups?
- Guidelines :
- Multivariate Regression : Adjust for covariates (age, comorbidities) using Cox proportional hazards models.
- Meta-Analysis : Pool data from randomized trials (e.g., Cochrane Review) with fixed/random effects models to quantify heterogeneity (I² statistic) .
Q. How to ethically design clinical trials for DHA in pediatric populations?
- Guidelines :
- Informed Consent : Use age-adapted assent forms and guardian consent.
- Dose Escalation : Implement Bayesian continual reassessment methods (CRM) to minimize subtherapeutic/toxic doses .
Q. Data Management & Reporting
Q. What criteria should DHA datasets meet for public deposition and reuse?
- Guidelines :
- FAIR Principles : Ensure data are Findable (DOIs), Accessible (CC-BY licenses), Interoperable (CSV/JSON formats), and Reusable (metadata with experimental conditions) .
- Ethical Compliance : Anonymize patient data (HIPAA) and disclose conflicts of interest (ICMJE criteria) .
Q. How to structure a manuscript on DHA’s novel mechanisms for high-impact journals?
Propiedades
IUPAC Name |
(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCWCLMFKKGEE-HVDUHBCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71939-50-9 | |
Record name | Artenimol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Melting Point |
164-165 | |
Record name | Artenimol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.